molecular formula C21H26BrN5O B3408810 1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 886896-95-3

1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B3408810
CAS No.: 886896-95-3
M. Wt: 444.4 g/mol
InChI Key: OWJZOMXXVCFLQC-UHFFFAOYSA-N
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Description

1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that features a combination of piperazine, pyridazine, and azepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyridazine ring and finally the azepane moiety. Common reagents used in these steps include bromobenzoyl chloride, piperazine, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is unique due to its combination of piperazine, pyridazine, and azepane moieties, which may confer unique biological activities and chemical properties not found in other compounds.

Biological Activity

1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that has recently garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting detailed insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H26BrN5O, with a molecular weight of approximately 444.377 g/mol. The compound features several notable structural components:

  • Pyridazine ring : Known for its diverse biological activities.
  • Piperazine moiety : Commonly associated with psychoactive effects and utilized in drug design.
  • Bromobenzoyl group : Enhances lipophilicity and biological interactions.

Research indicates that compounds similar to this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The proposed mechanism involves the inhibition of key metabolic pathways within the bacteria, leading to reduced viability and proliferation of the pathogen.

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anti-tubercular properties. Key findings include:

Activity IC50 Value (µM) Target
Anti-tubercularNot specifiedMycobacterium tuberculosis H37Ra
Antiproliferative19.9 - 75.3Human breast and ovarian cancer cells
Inhibition of MAGL (Monoacylglycerol lipase)0.84 - 80Enzyme involved in lipid metabolism

Case Studies

  • Anti-tubercular Activity : In studies assessing the efficacy against M. tuberculosis, compounds structurally related to this compound demonstrated significant inhibitory effects, suggesting a potential role in developing new anti-tubercular agents.
  • Antiproliferative Effects : A series of experiments indicated that the compound exhibited notable antiproliferative activity against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .
  • Enzyme Inhibition : The compound was also studied for its inhibitory effects on MAGL, an enzyme implicated in various physiological processes including inflammation and pain modulation. The most potent derivatives showed IC50 values as low as 0.84 µM, indicating strong potential for therapeutic applications in pain management .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the piperazine derivative.
  • Introduction of the pyridazine ring.
  • Final assembly with the azepane moiety.

Common reagents include bromobenzoyl chloride, piperazine, and various catalysts and solvents to facilitate these reactions .

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN5O/c22-18-8-4-3-7-17(18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-1-2-6-12-25/h3-4,7-10H,1-2,5-6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJZOMXXVCFLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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